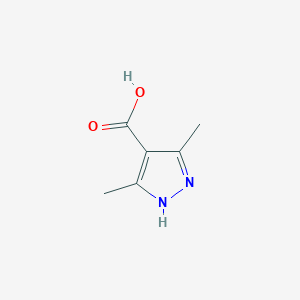

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Vue d'ensemble

Description

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (DMPC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPC is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is not fully understood. However, studies have suggested that 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Effets Biochimiques Et Physiologiques

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activity of certain enzymes involved in inflammation. 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is its versatility, as it can be used in various fields and applications. 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid and its potential side effects.

Orientations Futures

There are several future directions for research on 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid. One area of focus is the development of novel 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid derivatives with improved solubility and bioavailability. Another area of focus is the investigation of the potential use of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in combination with other drugs or therapies for the treatment of various diseases. Furthermore, more research is needed to fully understand the mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid and its potential applications in various fields.

Méthodes De Synthèse

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid can be synthesized using various methods. One of the most common methods is the reaction of 3,5-dimethylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to yield 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid. Another method involves the reaction of 3,5-dimethylpyrazole with diethyl oxalate in the presence of a base such as sodium hydride, followed by hydrolysis to yield 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid.

Applications De Recherche Scientifique

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has been found to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In materials science, 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has been studied for its potential use as a building block in the synthesis of novel organic materials.

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOWDXMXZBYKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379858 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |

CAS RN |

135108-88-2, 113808-86-9 | |

| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)